REACTION_CXSMILES
|
O1CCC[CH2:2]1.[OH:6][C:7]1[C:8]([CH:17]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[NH:19][C:18]2=[O:26])=[CH:9][C:10]2[O:15][CH2:14][CH2:13][O:12][C:11]=2[CH:16]=1.C(=O)([O-])[O-].[Cs+].[Cs+].ClCI>CN(C)C=O>[NH:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17]2([C:8]3[C:7](=[CH:16][C:11]4[O:12][CH2:13][CH2:14][O:15][C:10]=4[CH:9]=3)[O:6][CH2:2]2)[C:18]1=[O:26] |f:2.3.4|
|
Name
|
stainless steel
|
Quantity
|
2000 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1070.9 kg
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
113.7 kg
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
12 kg
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC2=C(OCCO2)C1)C1C(NC2=CC=CC=C12)=O
|
Name
|
cesium carbonate
|
Quantity
|
30.4 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
9.4 kg
|
Type
|
reactant
|
Smiles
|
ClCI
|
Name
|
|
Quantity
|
16.9 kg
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0-5° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 0 and 5° C
|
Type
|
TEMPERATURE
|
Details
|
heated at 20-25° C. for 18.5 h
|
Duration
|
18.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of 110 L under reduced pressure at a temperature <60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20-25° C.
|
Type
|
CUSTOM
|
Details
|
purified water (1200.8 kg)
|
Type
|
ADDITION
|
Details
|
was added at a rate of 343.1 kg/h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0-5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried at a temperature <60° C. until the water content
|
Type
|
ADDITION
|
Details
|
A 200 L reactor was charged with tetrahydrofuran (98.0 kg)
|
Type
|
FILTRATION
|
Details
|
The partially-dried filter cake (−11.0 kg)
|
Type
|
ADDITION
|
Details
|
was added to the 200 L reactor by means of a solid addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4.5 h
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10-15° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3.5 h at 10-15° C
|
Duration
|
3.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with cold (0-5° C.) tetrahydrofuran (2×10.7 kg)
|
Type
|
CUSTOM
|
Details
|
dried in a tray dryer at a temperature <55° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C2(C3=CC=CC=C13)COC1=CC3=C(OCCO3)C=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.88 kg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O1CCC[CH2:2]1.[OH:6][C:7]1[C:8]([CH:17]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[NH:19][C:18]2=[O:26])=[CH:9][C:10]2[O:15][CH2:14][CH2:13][O:12][C:11]=2[CH:16]=1.C(=O)([O-])[O-].[Cs+].[Cs+].ClCI>CN(C)C=O>[NH:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17]2([C:8]3[C:7](=[CH:16][C:11]4[O:12][CH2:13][CH2:14][O:15][C:10]=4[CH:9]=3)[O:6][CH2:2]2)[C:18]1=[O:26] |f:2.3.4|
|
Name
|
stainless steel
|
Quantity
|
2000 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1070.9 kg
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
113.7 kg
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
12 kg
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC2=C(OCCO2)C1)C1C(NC2=CC=CC=C12)=O
|
Name
|
cesium carbonate
|
Quantity
|
30.4 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
9.4 kg
|
Type
|
reactant
|
Smiles
|
ClCI
|
Name
|
|
Quantity
|
16.9 kg
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0-5° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 0 and 5° C
|
Type
|
TEMPERATURE
|
Details
|
heated at 20-25° C. for 18.5 h
|
Duration
|
18.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of 110 L under reduced pressure at a temperature <60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20-25° C.
|
Type
|
CUSTOM
|
Details
|
purified water (1200.8 kg)
|
Type
|
ADDITION
|
Details
|
was added at a rate of 343.1 kg/h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0-5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried at a temperature <60° C. until the water content
|
Type
|
ADDITION
|
Details
|
A 200 L reactor was charged with tetrahydrofuran (98.0 kg)
|
Type
|
FILTRATION
|
Details
|
The partially-dried filter cake (−11.0 kg)
|
Type
|
ADDITION
|
Details
|
was added to the 200 L reactor by means of a solid addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4.5 h
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10-15° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3.5 h at 10-15° C
|
Duration
|
3.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with cold (0-5° C.) tetrahydrofuran (2×10.7 kg)
|
Type
|
CUSTOM
|
Details
|
dried in a tray dryer at a temperature <55° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C2(C3=CC=CC=C13)COC1=CC3=C(OCCO3)C=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.88 kg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O1CCC[CH2:2]1.[OH:6][C:7]1[C:8]([CH:17]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[NH:19][C:18]2=[O:26])=[CH:9][C:10]2[O:15][CH2:14][CH2:13][O:12][C:11]=2[CH:16]=1.C(=O)([O-])[O-].[Cs+].[Cs+].ClCI>CN(C)C=O>[NH:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17]2([C:8]3[C:7](=[CH:16][C:11]4[O:12][CH2:13][CH2:14][O:15][C:10]=4[CH:9]=3)[O:6][CH2:2]2)[C:18]1=[O:26] |f:2.3.4|
|
Name
|
stainless steel
|
Quantity
|
2000 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1070.9 kg
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
113.7 kg
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
12 kg
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC2=C(OCCO2)C1)C1C(NC2=CC=CC=C12)=O
|
Name
|
cesium carbonate
|
Quantity
|
30.4 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
9.4 kg
|
Type
|
reactant
|
Smiles
|
ClCI
|
Name
|
|
Quantity
|
16.9 kg
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0-5° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 0 and 5° C
|
Type
|
TEMPERATURE
|
Details
|
heated at 20-25° C. for 18.5 h
|
Duration
|
18.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of 110 L under reduced pressure at a temperature <60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 20-25° C.
|
Type
|
CUSTOM
|
Details
|
purified water (1200.8 kg)
|
Type
|
ADDITION
|
Details
|
was added at a rate of 343.1 kg/h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0-5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried at a temperature <60° C. until the water content
|
Type
|
ADDITION
|
Details
|
A 200 L reactor was charged with tetrahydrofuran (98.0 kg)
|
Type
|
FILTRATION
|
Details
|
The partially-dried filter cake (−11.0 kg)
|
Type
|
ADDITION
|
Details
|
was added to the 200 L reactor by means of a solid addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4.5 h
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10-15° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3.5 h at 10-15° C
|
Duration
|
3.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with cold (0-5° C.) tetrahydrofuran (2×10.7 kg)
|
Type
|
CUSTOM
|
Details
|
dried in a tray dryer at a temperature <55° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C2(C3=CC=CC=C13)COC1=CC3=C(OCCO3)C=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.88 kg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |